molecular formula C10H9F4NO B3277123 2,2,6,6-Tetrafluoro-4-phenylmorpholine CAS No. 65472-14-2

2,2,6,6-Tetrafluoro-4-phenylmorpholine

Cat. No.: B3277123
CAS No.: 65472-14-2
M. Wt: 235.18 g/mol
InChI Key: RLBKAJBQERGMNL-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrafluoro-4-phenylmorpholine is a fluorinated heterocyclic compound with the molecular formula C10H9F4NO It is characterized by the presence of four fluorine atoms and a phenyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetrafluoro-4-phenylmorpholine typically involves the reaction of this compound precursors with appropriate reagents under controlled conditions. One common method involves the use of 2-bromo-1-(2-bromo-phenyl)ethanone as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired morpholine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetrafluoro-4-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,2,6,6-Tetrafluoro-4-phenylmorpholine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetrafluoro-4-phenylmorpholine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to modulation of their activity. The phenyl group may also contribute to the compound’s overall bioactivity by facilitating interactions with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-phenylmorpholine
  • 2,2,6,6-Tetrafluoro-4-methylmorpholine
  • 2,2,6,6-Tetrafluoro-4-(trifluoromethyl)phenylmorpholine

Comparison: 2,2,6,6-Tetrafluoro-4-phenylmorpholine is unique due to the presence of four fluorine atoms and a phenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher thermal stability, increased resistance to chemical degradation, and enhanced bioactivity due to the combined effects of fluorination and the phenyl group .

Properties

IUPAC Name

2,2,6,6-tetrafluoro-4-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO/c11-9(12)6-15(7-10(13,14)16-9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBKAJBQERGMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C2=CC=CC=C2)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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